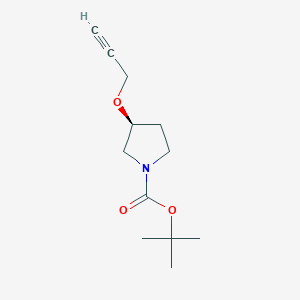
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid is an aromatic compound with a complex structure characterized by multiple halogen substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid typically involves multi-step reactions starting from simpler aromatic compounds One common method involves the halogenation of a precursor benzoic acid derivative, followed by amination
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.
Aplicaciones Científicas De Investigación
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogenated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the amino group play crucial roles in binding to these targets, potentially altering their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-bromo-5-chloro-benzoic acid
- 2-Amino-4-bromo-3,6-difluoro-benzoic acid
- 2-Amino-5-chloro-3,6-difluoro-benzoic acid
Uniqueness
2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid is unique due to the specific combination of halogen atoms and the amino group, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO2/c8-2-3(9)4(10)1(7(13)14)6(12)5(2)11/h12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDOMNKIBKOLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)Br)F)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8248404.png)










![(S)-N-((S)-[1,1'-Biphenyl]-4-YL(5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-YL)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B8248491.png)
